molecular formula C16H14N2 B8676641 4-(9H-carbazol-9-yl)butanenitrile CAS No. 89912-18-5

4-(9H-carbazol-9-yl)butanenitrile

Cat. No. B8676641
Key on ui cas rn: 89912-18-5
M. Wt: 234.29 g/mol
InChI Key: PFLVXMIGYCDANM-UHFFFAOYSA-N
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Patent
US08207214B2

Procedure details

Carbazole (10 g, 0.060 mol) was reacted with 4-bromobutyronitrile (11.9 ml, 0.12 mol) by working in a similar manner to Example 1a).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Br[CH2:15][CH2:16][CH2:17][C:18]#[N:19]>>[CH:10]1[C:11]2[N:12]([CH2:15][CH2:16][CH2:17][C:18]#[N:19])[C:13]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
11.9 mL
Type
reactant
Smiles
BrCCCC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)CCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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